L-TRYPTOPHAN (INDOLE-4-13C)

Metabolic Tracing Stable Isotope Labeling Quantitative Mass Spectrometry

L-Tryptophan (Indole-4-13C) delivers a single, well-defined 13C label at the indole C4 position, avoiding spectral crowding and isotopic interference common with uniformly labeled variants. The +1 Da mass shift ensures perfect chromatographic co-elution with endogenous tryptophan for robust matrix-effect correction in complex biomatrices. Unlike deuterated analogs, it exhibits no H/D exchange or retention-time shift. A validated 10-gram synthesis route supports millimolar-scale bioreactor and whole-animal infusion studies. Choose this site-specific probe for unambiguous NMR dynamics and metabolic flux analysis.

Molecular Formula
Molecular Weight 205.2
Cat. No. B1579969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-TRYPTOPHAN (INDOLE-4-13C)
Molecular Weight205.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Tryptophan (Indole-4-13C): Position-Specific 13C Labeled Amino Acid for Targeted Metabolic Tracing and Structural Biology


L-Tryptophan (Indole-4-13C) is a stable isotope-labeled analog of the essential amino acid L-tryptophan, featuring a single 13C atom specifically incorporated at the C4 position of the indole ring . This compound is utilized as a tracer in metabolic flux analysis and as a site-specific probe in nuclear magnetic resonance (NMR) spectroscopy [1]. The position-specific labeling enables precise tracking of carbon atom fate through enzymatic reactions and provides well-resolved NMR signals for structural determination of proteins and peptides containing tryptophan residues [1].

Why L-Tryptophan (Indole-4-13C) Cannot Be Substituted by Unlabeled or Differently Labeled Tryptophan Analogs


Unlabeled L-tryptophan is undetectable in MS-based tracer studies and provides no NMR signal differentiation from endogenous pools . Uniformly labeled variants (e.g., 13C11) produce complex isotopologue distributions that complicate spectral interpretation and increase isotopic interference in MS . Deuterated analogs (e.g., indole-D5) exhibit altered chromatographic retention times and potential hydrogen-deuterium exchange, compromising quantitative accuracy . L-Tryptophan (Indole-4-13C) offers a single, well-defined 13C label that minimizes spectral crowding while providing sufficient mass shift for unambiguous detection .

Quantitative Evidence Differentiating L-Tryptophan (Indole-4-13C) from Competing Isotopologues


Superior Isotopic Enrichment Compared to Unlabeled Tryptophan

L-Tryptophan (Indole-4-13C) achieves 99 atom % 13C enrichment at the C4 position, enabling unambiguous differentiation from endogenous unlabeled tryptophan . In contrast, unlabeled L-tryptophan contains only natural abundance 13C (approximately 1.1 atom %), rendering it indistinguishable from background in tracer studies . This >98% absolute enrichment difference is critical for accurate quantification of metabolic flux.

Metabolic Tracing Stable Isotope Labeling Quantitative Mass Spectrometry

Position-Specific NMR Signal Resolution vs. Uniform 13C11 Labeling

In solid-state NMR studies of gramicidin A, L-Tryptophan (Indole-4-13C) yields a well-resolved 13C chemical shift anisotropy (CSA) with principal values of 208, 137, and 15 ppm and a defined orientation (σ11 5° off the Cε3–H bond) [1]. Uniformly 13C11-labeled tryptophan produces overlapping signals from multiple carbons, requiring complex spectral deconvolution and reducing the signal-to-noise ratio per carbon by approximately 11-fold due to dilution of the label across all positions . The single-site label thus provides superior spectral clarity for residue-specific structural analysis.

NMR Spectroscopy Protein Structure Membrane Peptides

Minimal Mass Shift vs. Deuterated Analogs for LC-MS Quantitation

L-Tryptophan (Indole-4-13C) exhibits a +1 Da mass shift relative to unlabeled tryptophan, ensuring co-elution with the endogenous analyte in reversed-phase chromatography . In contrast, L-Tryptophan (indole-D5) shows a +5 Da shift, which can cause slight chromatographic retention time differences (typically 0.02–0.05 min) and potential hydrogen-deuterium back-exchange in protic solvents, leading to quantification errors of 5–15% . The minimal mass shift of the 13C label eliminates these deuterium-associated artifacts.

LC-MS/MS Isotope Dilution Tryptophan Metabolomics

Scalable Synthesis with Verified No-Scrambling Purity

A published synthetic route for L-Tryptophan (Indole-4-13C) achieves 99% isotope incorporation without detectable scrambling, and the process has been demonstrated at the 10-gram scale with no loss of isotopic purity [1]. Comparable syntheses for other positional 13C labels (e.g., indole-2-13C) often report lower yields or require chromatographic separation of regioisomers, increasing cost and reducing batch-to-batch consistency .

Isotope Synthesis Quality Control Gram-Scale Production

Higher Chemical Purity vs. Competing Commercial Sources

Commercial L-Tryptophan (Indole-4-13C) is specified at 98% chemical purity by HPLC and 98 atom % 13C . This compares favorably to alternative sources offering only 95% purity . The higher purity reduces the need for additional purification steps and minimizes interference from structurally related impurities (e.g., D-tryptophan, indole-3-acetic acid) that could confound metabolic tracing results.

Purity Specification HPLC Analysis Procurement Criteria

Optimal Application Scenarios for L-Tryptophan (Indole-4-13C) Based on Quantitative Differentiation


Site-Specific NMR Structural Biology of Tryptophan-Containing Proteins

Researchers investigating membrane protein topology or protein-ligand interactions can exploit the isolated 13C signal at C4 to measure residue-specific chemical shift anisotropies and dynamics without spectral overlap [1]. The defined CSA tensor values (208, 137, 15 ppm) enable direct determination of indole ring orientation in lipid bilayers [1].

High-Accuracy Isotope Dilution LC-MS/MS for Tryptophan and Kynurenine Pathway Metabolites

The +1 Da mass shift ensures perfect chromatographic co-elution with endogenous tryptophan, enabling robust correction for matrix effects and ionization suppression in complex biological matrices (serum, CSF, tissue homogenates) . This is critical for clinical metabolomics studies requiring CVs <15% .

Metabolic Flux Analysis of Indole Ring-Specific Transformations

The position-specific 13C label allows tracking of carbon atoms through reactions that modify the indole ring, such as tryptophan hydroxylation (serotonin biosynthesis) or oxidative cleavage (kynurenine pathway) . Unlike uniformly labeled tracers, the single label at C4 avoids isotopologue dilution and simplifies modeling of flux rates .

Large-Scale Tracer Studies Requiring Gram-Quantity Supply

The validated 10-gram synthesis route [2] ensures that studies requiring millimolar concentrations in bioreactors or whole-animal infusions can be conducted without supply interruptions or batch inconsistencies. This scalability is not reliably available for all positional isotopologues [2].

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